molecular formula C11H18F2N2O B1490128 (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1999629-57-0

(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1490128
CAS RN: 1999629-57-0
M. Wt: 232.27 g/mol
InChI Key: FLSQDSVNOBKUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine compounds are known for their versatility in chemical reactions . They can undergo various transformations, including functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antiviral Activity

Piperidine derivatives have been reported to display antiviral activities, particularly as HIV reverse transcriptase inhibitors. Compounds with a piperidine moiety have shown promising results in inhibiting viral replication .

Synthetic Intermediate

Piperidine-based compounds are often used as intermediates in the synthesis of more complex molecules. They can undergo various reactions, such as quenching with aqueous HCl, to yield pharmacologically active products .

Antioxidant Properties

Naturally occurring piperidine compounds like piperine exhibit powerful antioxidant action due to their ability to hinder free radicals. This suggests that similar compounds could also possess antioxidant capabilities .

Anti-inflammatory Effects

Some piperidine derivatives have been shown to prevent pyroptotic cell death and decrease pro-inflammatory cytokines like IL-1β, indicating potential anti-inflammatory applications .

Antimicrobial Agents

Benzimidazolone-containing piperidine nucleus is a part of bioactive heterocyclic compounds with diverse biological and clinical applications, including antimicrobial activity .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. For detailed safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSQDSVNOBKUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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